

5-Bromonicotinaldehyde: A Comprehensive Technical Guide for Drug Discovery and Development

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Compound of Interest		
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An In-depth Review of Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromonicotinaldehyde, a halogenated pyridine derivative, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde group and a versatile bromine atom on the pyridine core, provides a valuable platform for the construction of complex molecular architectures. This technical guide offers a comprehensive literature review of **5-Bromonicotinaldehyde**, encompassing its physicochemical and spectroscopic properties, detailed synthetic protocols, key chemical transformations, and significant applications, with a particular focus on its role as a scaffold for kinase inhibitors and in the assembly of diverse heterocyclic libraries through multicomponent reactions. This document is intended to serve as an in-depth resource for researchers, scientists, and drug development professionals, facilitating the strategic utilization of this versatile reagent in their scientific endeavors.

Physicochemical and Spectroscopic Properties

5-Bromonicotinaldehyde is a solid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₄ BrNO	[1][2]
Molecular Weight	186.01 g/mol	[1]
CAS Number	113118-81-3	[1][2]
Appearance	White to off-white crystalline powder or solid	[3]
Melting Point	98-102 °C	[4]
Purity	Typically >96-98%	[2][3]
Solubility	Soluble in organic solvents such as ethanol and acetone.	[1]
InChI Key	NGUVGKAEOFPLDT- UHFFFAOYSA-N	[2]

Spectroscopic Data

Detailed spectroscopic analysis is essential for the characterization and purity assessment of **5-Bromonicotinaldehyde**. The following tables summarize its key spectroscopic data.

Table 1.1: ¹H NMR Spectroscopic Data

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Assignment
10.16	S	-	СНО
9.10	d	1.8	H-2
8.95	d	2.2	H-6
8.55	t	2.0	H-4

(Data extracted from a comparative study of bromonicotinal dehyde isomers)[5]

Table 1.2: 13C NMR Spectroscopic Data



Chemical Shift (δ ppm)	Assignment
190.5	СНО
155.0	C-2
152.1	C-6
139.8	C-4
132.5	C-3
122.8	C-5

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3080-3020	C-H stretching (aromatic)
2850, 2750	C-H stretching (aldehyde)
1710	C=O stretching (aldehyde)
1580, 1460, 1380	C=C and C=N stretching (pyridine ring)
1020	C-Br stretching

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Table 1.4: Mass Spectrometry (MS) Data



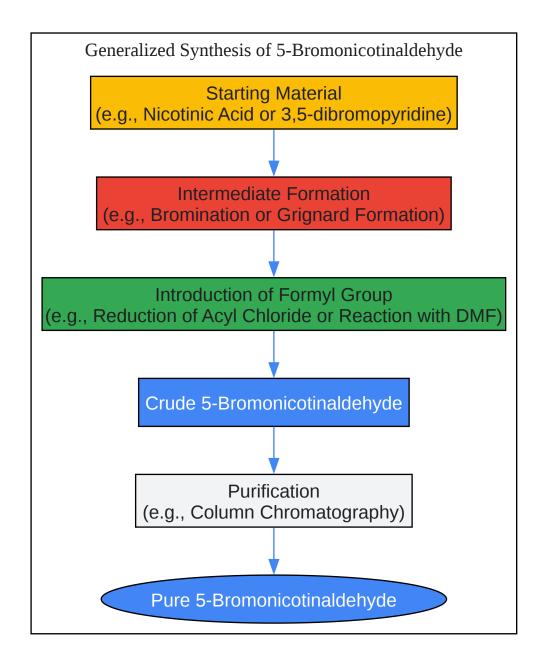
m/z	Assignment	
185/187	[M]+ (presence of Br isotopes)	
184/186	[M-H]+	
156/158	[M-CHO]+	
105	[M-Br]+	
77	[C5H4N]+	

(Data extracted from a comparative study of bromonicotinaldehyde isomers)[5]

Synthesis of 5-Bromonicotinaldehyde

Several synthetic routes to **5-Bromonicotinaldehyde** have been reported. A common and established method involves the bromination of nicotinic acid, followed by conversion to the aldehyde.[6] An alternative, one-pot approach starts from 3,5-dibromopyridine.[7] A generalized workflow for its synthesis is presented below.





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A generalized workflow for the synthesis of **5-Bromonicotinaldehyde**.

Experimental Protocol: Synthesis from Nicotinic Acid

This protocol describes a common three-step synthesis from nicotinic acid.[7]

Step 1: Synthesis of 5-Bromonicotinic Acid



- To a stirred solution of nicotinic acid in a suitable solvent, add a brominating agent (e.g., bromine in the presence of a catalyst).
- Heat the reaction mixture under reflux for several hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and isolate the crude 5-bromonicotinic acid by filtration.
- Purify the product by recrystallization.

Step 2: Synthesis of 5-Bromonicotinoyl Chloride

- Suspend 5-bromonicotinic acid in an excess of thionyl chloride.
- Heat the mixture under reflux until the solid dissolves and gas evolution ceases.
- Remove the excess thionyl chloride under reduced pressure to obtain the crude 5bromonicotinoyl chloride.

Step 3: Reduction to **5-Bromonicotinaldehyde**

- Dissolve the crude 5-bromonicotinoyl chloride in a dry, inert solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).
- Slowly add a mild reducing agent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), to the solution.
- Stir the reaction mixture at low temperature and monitor its progress by TLC.
- Upon completion, quench the reaction carefully with water or a dilute acid.
- Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 5-Bromonicotinaldehyde.



Chemical Reactivity and Key Transformations

The reactivity of **5-Bromonicotinaldehyde** is characterized by the distinct functionalities of the aldehyde group and the carbon-bromine bond on the pyridine ring, making it a versatile synthetic intermediate.[1]

Reactions at the Aldehyde Group

The aldehyde functionality readily undergoes a variety of classical transformations, including:

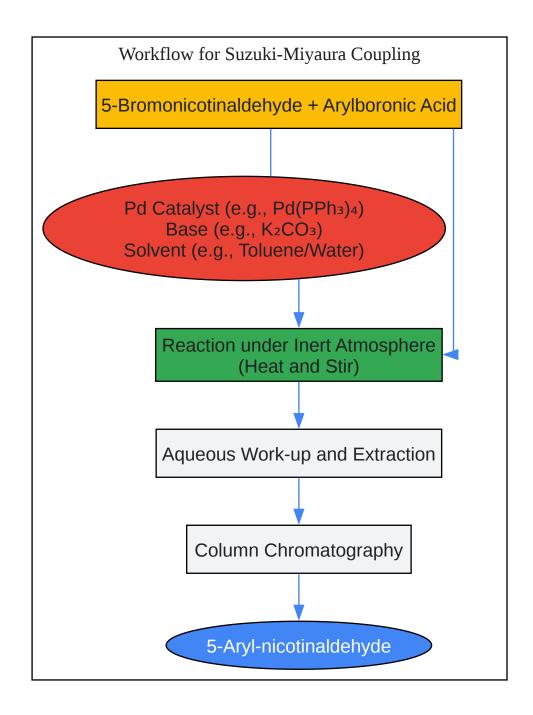
- Oxidation to the corresponding carboxylic acid (5-bromonicotinic acid).
- Reduction to the corresponding alcohol (5-bromo-3-(hydroxymethyl)pyridine).
- Reductive amination to form various substituted amines.
- Wittig reaction to introduce a vinyl group.[1]
- Condensation reactions, such as the Knoevenagel condensation.

Reactions at the Bromine-Substituted Position

The bromine atom at the 5-position of the pyridine ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for constructing complex molecular scaffolds.[8]

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting **5-Bromonicotinaldehyde** with various aryl or heteroaryl boronic acids.[8] This reaction is instrumental in the synthesis of 5-aryl-nicotinaldehydes, which are key intermediates for various bioactive molecules, including kinase inhibitors.[9]





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A generalized workflow for the Suzuki-Miyaura coupling of **5-Bromonicotinaldehyde**.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[6][10]

• In a reaction vessel, combine **5-Bromonicotinaldehyde** (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).



- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
- Heat the reaction mixture to 80-120 °C and stir vigorously for 2-24 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinaldehyde.

Table 3.1: Examples of Suzuki-Miyaura Coupling Yields with a Nicotinaldehyde Scaffold[6]

Entry	Arylboronic Acid	Product	Yield (%)
1	2,4- dimethylphenylboronic acid	5-(2,4- dimethylphenyl)nicotin aldehyde	85
2	4-tert- butylphenylboronic acid	5-(4-tert- butylphenyl)nicotinald ehyde	82

Applications in Drug Discovery and Medicinal Chemistry

5-Bromonicotinaldehyde is a highly valued scaffold in medicinal chemistry due to the prevalence of the pyridine motif in numerous pharmaceuticals.[8] Its dual reactivity allows for the strategic introduction of various pharmacophoric groups, making it a key starting material for the synthesis of diverse bioactive molecules.[1][8]

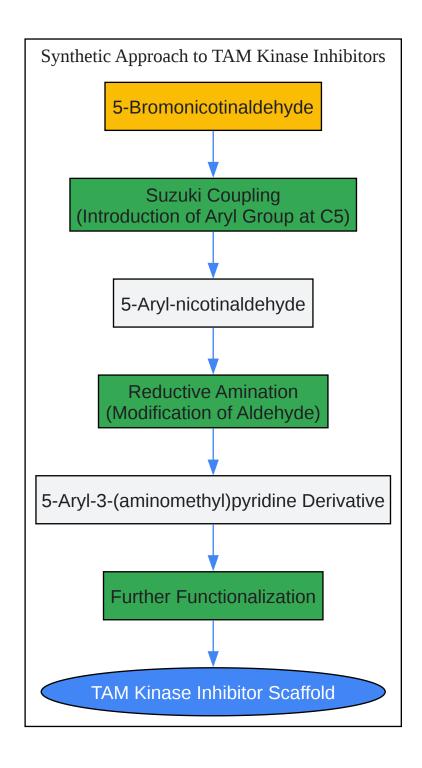


Synthesis of Kinase Inhibitors

Derivatives of **5-Bromonicotinaldehyde** are extensively used in the synthesis of inhibitors for several important protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases are implicated in cancer progression, metastasis, and drug resistance.[5] **5-Bromonicotinaldehyde** serves as a key precursor in the synthesis of aminopyridine derivatives that have demonstrated inhibitory activity against TAM kinases.[5]





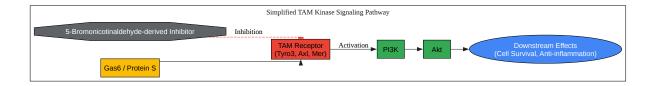
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A generalized synthetic workflow for TAM kinase inhibitors from **5-Bromonicotinaldehyde**.

TAM kinases are activated by their ligands, Gas6 and Protein S, which bridge the receptor to phosphatidylserine on the surface of apoptotic cells. This activation triggers downstream signaling cascades, primarily through the PI3K/Akt pathway, which regulates cell survival,



proliferation, and inflammation.[8][11] Inhibitors derived from **5-Bromonicotinaldehyde** can block the ATP-binding site of the kinase domain, thereby inhibiting these downstream effects.



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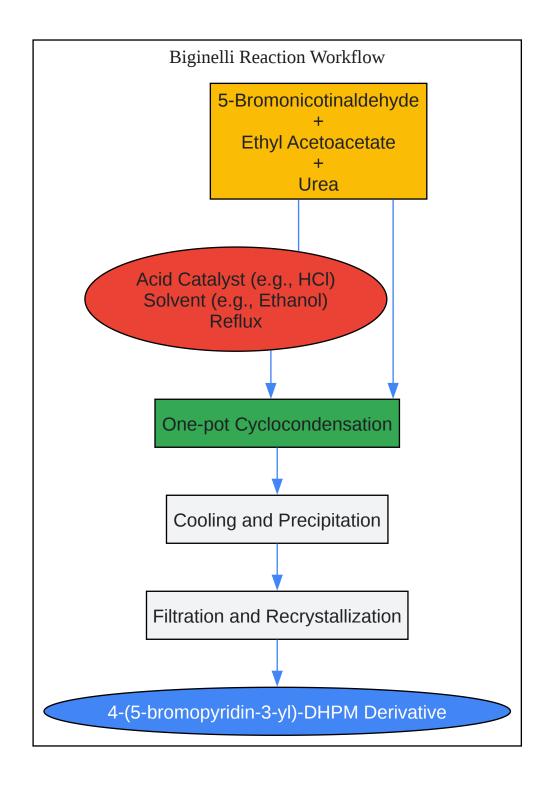
Simplified TAM kinase signaling pathway and the point of inhibition.

Multicomponent Reactions (MCRs)

5-Bromonicotinaldehyde is a versatile substrate in multicomponent reactions, which allow for the rapid and efficient synthesis of complex molecules in a single step, accelerating the generation of diverse chemical libraries for drug discovery.[12]

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[12] The use of **5-Bromonicotinaldehyde** allows for the incorporation of a pharmacologically relevant bromopyridine moiety into the DHPM scaffold.[12]





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Workflow for the Biginelli reaction using 5-Bromonicotinaldehyde.

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative[12]



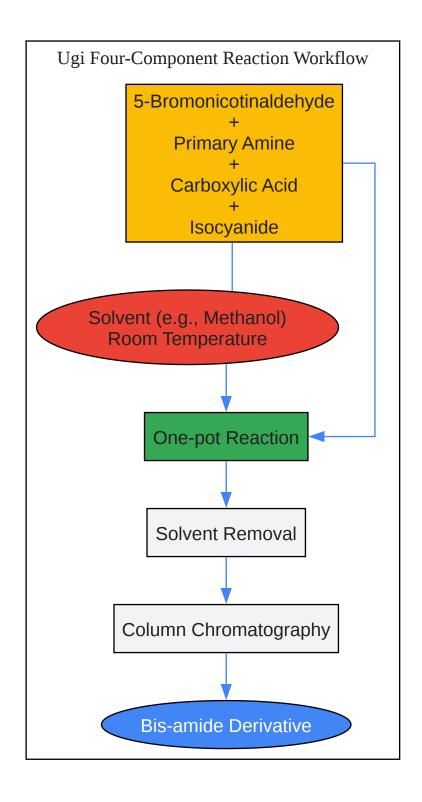




- In a round-bottom flask equipped with a reflux condenser, combine 5 Bromonicotinaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) in ethanol (10 mL).
- Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
- Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
- Upon completion, allow the reaction mixture to cool to room temperature.
- Collect the precipitated product by filtration and wash with cold ethanol.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[12] This reaction is highly valuable for generating diverse, peptide-like molecules.





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Workflow for the Ugi four-component reaction with 5-Bromonicotinaldehyde.

Experimental Protocol: General Procedure for the Ugi Reaction[12]



- In a round-bottom flask, dissolve **5-Bromonicotinaldehyde** (1.0 mmol) and a primary amine (1.0 mmol) in methanol (10 mL).
- Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
- Add a carboxylic acid (1.0 mmol) and an isocyanide (1.0 mmol) to the mixture.
- Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure bis-amide.

Synthesis of Other Heterocyclic Systems

The versatile reactivity of **5-Bromonicotinaldehyde** also allows for its use in the synthesis of other important heterocyclic scaffolds.

5-Bromonicotinaldehyde can be utilized in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are known to possess a range of biological activities, including kinase inhibition.[9] The synthesis typically involves a condensation reaction with a 5-aminopyrazole derivative.

The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with a reactive α-methylene group, can potentially be adapted to use **5-Bromonicotinaldehyde** to synthesize substituted 1,8-naphthyridines, another important scaffold in medicinal chemistry.[10]

Safety and Handling

5-Bromonicotinaldehyde is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]

Conclusion



5-Bromonicotinaldehyde is a versatile and highly valuable reagent in organic synthesis and drug discovery. Its well-defined reactivity at both the aldehyde and the bromo-substituted positions allows for the strategic and efficient assembly of complex molecular architectures. The pyridine core is a privileged scaffold in numerous therapeutic agents, and the functionalities of **5-Bromonicotinaldehyde** provide the necessary handles for creating diverse libraries of compounds for biological screening. The experimental protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other biologically active heterocyclic compounds.

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